molecular formula C8H16O6S B14226902 Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-72-8

Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate

Cat. No.: B14226902
CAS No.: 828276-72-8
M. Wt: 240.28 g/mol
InChI Key: NFORICDEKMJRPZ-UHFFFAOYSA-N
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Description

Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a methanesulfonyl group, and an ester linkage, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of 3-hydroxy-4-[(methanesulfonyl)oxy]butanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-[(methanesulfonyl)oxy]butanoate.

    Reduction: Formation of 3-hydroxy-4-[(methanesulfonyl)oxy]butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.

    Propan-2-yl 3-hydroxy-4-(methylthio)butanoate: Another similar compound with a methylthio group.

Uniqueness

Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

828276-72-8

Molecular Formula

C8H16O6S

Molecular Weight

240.28 g/mol

IUPAC Name

propan-2-yl 3-hydroxy-4-methylsulfonyloxybutanoate

InChI

InChI=1S/C8H16O6S/c1-6(2)14-8(10)4-7(9)5-13-15(3,11)12/h6-7,9H,4-5H2,1-3H3

InChI Key

NFORICDEKMJRPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(COS(=O)(=O)C)O

Origin of Product

United States

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